9,10-Dibromoanthracene
Overview
Description
9,10-Dibromoanthracene is an organic chemical compound that belongs to the class of anthracenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two bromine atoms substituted at the 9th and 10th positions of the anthracene ring. It was first synthesized in 1923 by Ian Heilbron and John Heaton
Mechanism of Action
Target of Action
9,10-Dibromoanthracene is an organic chemical compound containing anthracene with two bromine atoms substituted on its central ring . The primary targets of this compound are the carbon-bromine bonds present in the molecule .
Mode of Action
The mode of action of this compound involves the fragmentation of the carbon-bromine bonds. This process can be achieved in two successive steps by voltage pulses from the tip of a scanning tunneling microscope . The resulting carbon radicals are stabilized by the sodium chloride substrate on which the this compound reactant was placed .
Biochemical Pathways
The biochemical pathway of this compound primarily involves the Bergman cyclization reaction . After the fragmentation of the carbon-bromine bonds, further voltage pulses cause the diradical to convert to a diyne (or back again) via a Bergman cyclization reaction .
Result of Action
The result of the action of this compound is the formation of carbon radicals and the conversion of the diradical to a diyne via the Bergman cyclization reaction . This reaction was the first single molecule reaction observed by an atomic force microscope and scanning tunneling microscopy .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a sodium chloride substrate, which stabilizes the resulting carbon radicals . Additionally, the use of voltage pulses from a scanning tunneling microscope is necessary for the fragmentation of the carbon-bromine bonds .
Biochemical Analysis
Biochemical Properties
It is known that the carbon-bromine bonds can be fragmented in two successive steps by voltage pulses from the tip of a scanning tunneling microscope . The resulting carbon radicals are stabilized by the sodium chloride substrate on which the 9,10-dibromoanthracene reactant was placed
Molecular Mechanism
The molecular mechanism of this compound involves the fragmentation of carbon-bromine bonds in two successive steps by voltage pulses from the tip of a scanning tunneling microscope . The resulting carbon radicals are stabilized by the sodium chloride substrate on which the this compound reactant was placed . Further voltage pulses cause the diradical to convert to a diyne (or back again) via a Bergman cyclization reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9,10-Dibromoanthracene is typically synthesized through the bromination of anthracene. The reaction is carried out at room temperature using carbon tetrachloride as a solvent. The process involves adding bromine to anthracene, resulting in a reaction that takes approximately half an hour. The yield of this reaction is reported to be between 83-88% .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the bromination process described above can be scaled up for industrial purposes. The use of carbon tetrachloride as a solvent and bromine as the brominating agent remains consistent in larger-scale productions.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the bromine atoms are replaced by other substituents.
Reduction Reactions: The compound can be reduced to form 9,10-dihydroanthracene derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of anthraquinone derivatives.
Common Reagents and Conditions:
Suzuki Coupling: Utilizes palladium catalysts and boronic acids.
Stille Coupling: Employs tin reagents and palladium catalysts.
Reduction: Typically involves hydrogenation using catalysts like palladium on carbon.
Oxidation: Often uses oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Various substituted anthracenes depending on the reagents used.
Reduction Products: 9,10-Dihydroanthracene derivatives.
Oxidation Products: Anthraquinone derivatives.
Scientific Research Applications
9,10-Dibromoanthracene has found applications in several scientific research areas:
Organic Synthesis: It serves as a precursor for synthesizing various organic compounds, including those used in pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its electroluminescent properties.
Biological Imaging: Derivatives of this compound have been explored for use in cell imaging due to their luminescent properties.
Photophysical Studies: The compound is used in studies involving photon upconversion and other photophysical properties.
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in photon upconversion studies.
9,10-Dimethylanthracene: Exhibits different photophysical properties compared to 9,10-Dibromoanthracene.
9-Bromoanthracene: Contains only one bromine atom and is used in similar substitution reactions.
Uniqueness: this compound is unique due to its dual bromine substitution, which allows for more versatile chemical modifications compared to its mono-substituted counterparts. This dual substitution also enhances its reactivity in various coupling reactions, making it a valuable compound in organic synthesis and material science .
Properties
IUPAC Name |
9,10-dibromoanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUOAURMAFDGLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049312 | |
Record name | 9,10-Dibromoanthracene | |
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Molecular Weight |
336.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] | |
Record name | 9,10-Dibromoanthracene | |
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CAS No. |
523-27-3 | |
Record name | 9,10-Dibromoanthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=523-27-3 | |
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Record name | 9,10-Dibromoanthracene | |
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Record name | 9,10-Dibromoanthracene | |
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Record name | Anthracene, 9,10-dibromo- | |
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Record name | 9,10-Dibromoanthracene | |
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Record name | 9,10-dibromoanthracene | |
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Record name | 9,10-DIBROMOANTHRACENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9,10-dibromoanthracene?
A1: this compound has a molecular formula of C14H8Br2 and a molecular weight of 335.99 g/mol. []
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: Researchers have employed various spectroscopic methods to characterize this compound, including Fourier Transform Infrared Spectroscopy (FTIR), 1H-NMR, 13C-NMR, and UV-Vis absorption and emission spectroscopy. []
Q3: How does the presence of this compound as an additive impact the tree initiation voltage (TIV) of low-density polyethylene (LDPE)?
A3: Studies indicate that adding this compound to LDPE significantly increases its TIV, making it approximately 3.5 times higher compared to LDPE without the additive. []
Q4: What factors contribute to the enhanced TIV of LDPE in the presence of this compound?
A4: The increased TIV is attributed to two primary factors: the relaxation of the electric field due to semi-conductive, plate-shaped crystal precipitates of this compound and the shallower depth of micro-spaces at the LDPE-electrode interface. []
Q5: Can this compound function as a photocatalyst?
A5: Yes, this compound demonstrates photocatalytic activity in visible-light-mediated benzylic C-H oxygenation reactions. [] It can also be used as a photocatalyst in the alkoxylation of benzyl C-H bonds, employing N-fluorobenzenesulfonimide as an oxidant. []
Q6: What is the role of this compound in visible-light-mediated benzylic C-H oxygenation?
A6: Upon activation by solar light or blue LED, this compound initiates the oxygenation reaction, enabling the conversion of secondary benzylic positions to ketones and tertiary benzylic carbons to hydroperoxides at ambient temperature and air pressure. []
Q7: Can this compound be utilized in the synthesis of carbon nanotubes (CNTs)?
A7: Research shows that pyrolyzing a mixture of ferrocene and this compound can yield single-walled carbon nanotubes (SWCNTs) and spherical carbon-coated iron nanoparticles. []
Q8: How does the ratio of ferrocene to this compound influence the synthesis of CNTs?
A8: Adjusting the ratio of ferrocene to this compound during pyrolysis allows for control over the size of the resulting multi-walled carbon nanotubes (MWCNTs). A lower ratio favors the formation of low-diameter MWCNTs, while a higher ratio leads to thicker MWCNTs. []
Q9: How does this compound behave in alkaline aprotic solvents during air oxidation?
A9: Studies on the chemiluminescence of ketones and carboxylic acids reveal that molecules possessing a –COCH– group, like this compound, can generate excited products upon air oxidation in alkaline aprotic solvents. []
Q10: Does the presence of other functional groups affect the chemiluminescent reaction of this compound?
A10: Yes, certain functional groups can hinder the chemiluminescent reaction of this compound, potentially impacting light emission efficiency. []
Q11: How does this compound interact with amines in photochemical reactions?
A11: Research suggests that the lowest excited singlet states of this compound can react with amines, leading to the formation of bromoanthracene radical anions as intermediates in debromination reactions. [, ]
Q12: How does this compound interact with triplet acetophenones?
A12: this compound can accept energy from triplet acetophenones, with the efficiency of this energy transfer depending on the triplet energy of the acetophenone and the temperature. This process involves the Tn state of this compound, which lies approximately 4 kcal above its S1 state. []
Q13: Can this compound be used as a starting material for synthesizing other compounds?
A13: Absolutely, this compound is a versatile building block in organic synthesis. It serves as a key precursor in preparing various substituted anthracene derivatives, including 9,10-di(α-naphthyl) anthracene, 9,10-anthryldiamine derivatives, halo-substituted 9,10-diphenylanthracenes, and pyrene-alkyne based porous frameworks. [, , , ]
Q14: What type of reactions can be employed with this compound to synthesize new compounds?
A14: this compound readily undergoes various reactions, including Suzuki cross-coupling, Sonogashira-Hagihara coupling, and nucleophilic substitution, enabling the synthesis of a wide range of valuable compounds. [, , , , , ]
Q15: Can this compound be used to synthesize polymers?
A15: Yes, this compound acts as a monomer in the synthesis of various polymers, including conjugated polymers with applications in iodine adsorption, platinum-containing poly(phenyleneethynylene)s, and poly{}. [, , , ]
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